4-Hydroxyquinoline-8-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(4-oxo-1H-quinolin-8-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-9-4-5-12-11-7(6-10(14)15)2-1-3-8(9)11/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI Key |
YPCMDFBZAUVSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxyquinoline 8 Acetic Acid and Its Advanced Derivatives
Strategies for Quinoline (B57606) Core Construction with Acetic Acid Moieties
The formation of the quinoline ring system with an appended acetic acid group can be achieved through several strategic approaches. These methods often involve the condensation of anilines with β-ketoesters or related synthons, followed by cyclization.
Modified Conrad–Limpach Reactions for 4-Hydroxyquinoline-2-acetic Acid Analogues
The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines. wikipedia.orgsynarchive.com It involves the condensation of anilines with β-ketoesters to form an intermediate Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The reaction is typically carried out at high temperatures, often around 250 °C. wikipedia.orgsynarchive.com
In a modified approach to synthesize 2-(4-hydroxyquinolin-2-yl) acetic acid, the Conrad–Limpach reaction can be fine-tuned. For instance, aniline (B41778) and dimethyl- or diethyl-1,3-acetonedicarboxylate can be refluxed in methanol or ethanol to afford intermediate enamines. mdpi.com Subsequent hydrolysis of the ester group, for example by treatment with sodium carbonate, yields the desired 2-(4-hydroxyquinolin-2-yl)acetic acid. nih.gov It is important to note that acidic ester hydrolysis can lead to spontaneous decarboxylation. nih.gov The choice of solvent is also critical for optimizing the yield of the cyclization step, with high-boiling inert solvents like mineral oil often providing better results than solvent-free conditions. wikipedia.orgnih.gov
| Reactants | Conditions | Product | Yield |
| Aniline, Dimethyl-1,3-acetonedicarboxylate | Methanol, Reflux | Intermediate enamine | Not specified |
| Aniline, Diethyl-1,3-acetonedicarboxylate | Ethanol, Reflux | Intermediate enamine | Not specified |
| Ethyl 2-(4-hydroxyquinolin-2-yl) acetate, Na2CO3 | Water, Room Temperature | 2-(4-Hydroxyquinolin-2-yl) acetic acid | Not specified |
Multicomponent Reaction Approaches to Fused Quinoline-Acetic Acid Derivatives
Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like quinoline derivatives in a single step. rsc.org These reactions offer high atom economy and allow for the creation of structural diversity. rsc.org
One such approach involves a titanium-catalyzed three-component coupling reaction to generate N-aryl-1,3-diimine tautomers, which can then be cyclized by treatment with acetic acid to form quinoline derivatives in a one-pot procedure. nih.gov This method is versatile, accommodating substituted anilines, aminonaphthalenes, and heterocyclic amines to produce a variety of fused-ring heterocyclic frameworks with yields ranging from 25-71%. nih.gov Another example is a microwave-assisted four-component reaction involving tetronic acid, 2-hydroxy-1,4-naphthoquinone, benzaldehydes, and ammonium acetate in glacial acetic acid to produce novel aryl-4,11-dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-trione derivatives. rsc.org
| Reaction Type | Reactants | Catalyst/Solvent | Key Features |
| Three-component coupling | Primary amines, Alkynes, Isocyanides | Titanium catalyst, Acetic acid | One-pot procedure, access to diverse fused-ring systems |
| Four-component domino reaction | Tetronic acid, 2-hydroxy-1,4-naphthoquinone, Benzaldehydes, Ammonium acetate | Glacial acetic acid, Microwave irradiation | Synthesis of novel fused quinoline derivatives |
Cyclization and Condensation Methods for Novel Quinolone-Acetic Acid Frameworks
Various cyclization and condensation reactions are employed to construct novel quinolone-acetic acid frameworks. These methods often involve intramolecular ring closure of suitably functionalized precursors. For example, an intramolecular ring cyclization of a monoacid using trifluoroacetic anhydride can lead to a tetralone intermediate, which can be a precursor for quinolone synthesis. mdpi.com
Another approach is the Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization of 2-alkynyl-4-hydroxybenzaldehydes and primary amines to produce 6(2H)-isoquinolinones. researchgate.net This one-pot synthesis efficiently constructs two different C-N bonds. Additionally, condensation-cyclization reactions of electron-deficient aromatic compounds, such as 1,3-dinitronaphthalene, with carbanions can lead to the formation of benzobicyclic nitronates, which are interesting structural motifs. datapdf.com
Functional Group Interconversions and Regioselective Derivatization at C-8 and C-4 Positions
Once the quinoline core is established, further diversification can be achieved through functional group interconversions and regioselective derivatization, particularly at the C-8 and C-4 positions, which are crucial for modulating the biological activity of the resulting compounds.
Alkylation and Acylation Reactions on Hydroxyl and Nitrogen Centers
The hydroxyl group at the C-4 position and the nitrogen atom in the quinoline ring are common sites for alkylation and acylation reactions. Selective protection of hydroxyl groups is often necessary to achieve regioselectivity. For instance, the hydroxyl group at the C-8 position in 4,8-dihydroxyquinoline can be selectively protected with a tosyl group. nih.govscispace.com This allows for subsequent alkylation at the C-4 position using various alkylating agents in the presence of a base like sodium hydride. nih.govscispace.com The tosyl group can then be removed hydrolytically. nih.gov Similarly, the hydroxyl group of 8-hydroxyquinoline (B1678124) can be converted to an 8-methoxy group using methyl iodide and potassium carbonate. bsu.edu
Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki–Miyaura)
Halogenation of the quinoline ring, followed by palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura reaction, provides a powerful tool for introducing aryl and heteroaryl substituents. The reactivity of halogens in these reactions generally follows the order I > OTf > Br > Cl. libretexts.org
For the synthesis of 4-aryl-8-hydroxyquinolines, 4-chloro-8-tosyloxyquinoline can be subjected to a Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids. researchgate.netscispace.com The protective tosyl group is stable under anhydrous coupling conditions and can be deprotected later. researchgate.net This methodology allows for the synthesis of a variety of 4-aryl-8-hydroxyquinolines in high yields. researchgate.net The Suzuki-Miyaura reaction has been successfully applied to a range of halogenated quinolines and other heterocyclic systems to create diverse libraries of compounds. researchgate.netnih.govnih.gov
| Reaction | Substrate | Reagents | Product | Key Feature |
| Suzuki-Miyaura Coupling | 4-Chloro-8-tosyloxyquinoline | Aryl boronic acids, Pd catalyst, Base | 4-Aryl-8-tosyloxyquinoline | Introduction of aryl groups at the C-4 position |
| Suzuki-Miyaura Coupling | Halogenated aminopyrazoles | Aryl/heteroaryl/styryl boronic acids or esters, Pd catalyst, Base | Arylated aminopyrazoles | Bromo and chloro derivatives are superior to iodo derivatives |
Nitration and Reduction Strategies for Aminoacetic Acid Precursors
A key challenge in the synthesis of 4-hydroxyquinoline-8-acetic acid lies in the strategic introduction of the amino group, which is a precursor to the final acetic acid moiety. This typically involves a two-step process of nitration followed by reduction.
The nitration of the quinoline ring is a well-established electrophilic substitution reaction. Under standard nitrating conditions, using a mixture of nitric acid and sulfuric acid, quinoline itself typically undergoes nitration at the 5- and 8-positions of the benzene ring portion of the molecule. The exact ratio of the resulting 5-nitroquinoline and 8-nitroquinoline can be influenced by reaction conditions such as temperature.
Once the nitro group is introduced at the 8-position of a suitable quinoline precursor, the subsequent step is its reduction to an amino group. A variety of reducing agents have been successfully employed for the reduction of 8-nitroquinolines. Common methods include the use of metal catalysts such as Raney nickel with hydrogen gas, or metals in acidic media, for instance, iron powder in acetic acid or stannous chloride in hydrochloric acid. The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Principles of Sustainable Synthesis in the Development of this compound Analogues
The development of synthetic methodologies for this compound and its analogues is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.net The application of microwave irradiation has been explored in various steps of quinoline synthesis.
For instance, the Conrad-Limpach reaction, a classical method for synthesizing 4-hydroxyquinolines from anilines and β-ketoesters, has been successfully adapted to microwave conditions. uni-konstanz.de This approach can dramatically reduce the reaction times from hours to minutes. Similarly, other cyclization reactions to form the quinoline core, as well as subsequent functional group transformations, can be enhanced by microwave heating. The use of microwave technology in the synthesis of this compound precursors could offer substantial benefits in terms of efficiency and energy consumption.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Quinolone Derivative
| Method | Reaction Time | Yield |
| Conventional Heating | 6 hours | 79% |
| Microwave Irradiation | 10 minutes | 92% |
This table illustrates the potential advantages of microwave-assisted synthesis in a related quinolone synthesis, highlighting the significant reduction in reaction time and improvement in yield.
Solvent-Free or Aqueous Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. To this end, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable.
Research has demonstrated the feasibility of synthesizing quinoline derivatives under solvent-free, microwave-assisted conditions. acs.org For example, the reaction of anilines with ethyl acetoacetate to form 4-methyl-2-hydroxyquinolines has been achieved without the use of a solvent. acs.org Furthermore, the synthesis of 2-(4-hydroxyquinolin-2-yl)acetic acid has been reported to proceed in aqueous sodium carbonate solution, showcasing a green approach to a structurally related compound. researchgate.netmdpi.com Adapting such conditions to the synthesis of this compound would represent a significant step towards a more sustainable process.
Catalytic Approaches for Enhanced Efficiency and Selectivity
The use of catalysts is fundamental to green chemistry as they can increase reaction rates, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste. In the context of 4-hydroxyquinoline synthesis, various catalytic approaches have been investigated.
One notable example is the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline precursors to yield 4-hydroxyquinolines. This transformation can be efficiently carried out using a palladium catalyst in the presence of a hydrogen acceptor. google.com This catalytic dehydrogenation provides a direct route to the aromatic 4-hydroxyquinoline core.
Furthermore, the development of novel catalysts for the fundamental reactions in quinoline synthesis, such as the Friedländer annulation, continues to be an active area of research. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is particularly attractive from a sustainability perspective. Applying these catalytic principles to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.
Advanced Spectroscopic and Structural Characterization Approaches for 4 Hydroxyquinoline 8 Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including 4-Hydroxyquinoline-8-acetic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed picture of the molecule's framework can be constructed.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis for Connectivity
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the proton of the hydroxyl group typically appears as a singlet at a high chemical shift, around 11.59 ppm. rsc.org The aromatic protons on the quinoline (B57606) ring system exhibit characteristic splitting patterns and chemical shifts determined by their electronic environment and coupling with neighboring protons.
Carbon (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound in DMSO-d₆ shows a signal for the carboxylic acid carbon at approximately 176.83 ppm. rsc.org The carbons of the quinoline ring resonate in the aromatic region, with their specific chemical shifts influenced by the substituents.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| OH | 11.59 (s, 1H) | - |
| Aromatic H | 8.08 (d, J = 7.9 Hz, 1H) | 161.04 |
| Aromatic H | 7.81 (d, J = 8.8 Hz, 2H) | 149.65 |
| Aromatic H | 7.76 (d, J = 8.3 Hz, 1H) | 140.48 |
| Aromatic H | 7.68 – 7.62 (m, 1H) | 131.65 |
| Aromatic H | 7.32 (t, J = 7.5 Hz, 1H) | 128.84 |
| Aromatic H | 7.13 (d, J = 8.8 Hz, 2H) | 126.22 |
| Aromatic H | 6.31 (d, J = 1.7 Hz, 1H) | 124.78 |
| CH₂ | 3.85 (s, 3H) | 124.67 |
| 123.08 | ||
| 118.60 | ||
| 114.38 | ||
| 106.49 | ||
| 55.44 | ||
| COOH | - | 176.83 |
Data obtained in DMSO-d₆. rsc.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment
To unambiguously assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the quinoline ring system and the side chain. sdsu.edu
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, confirming the assignments made from one-dimensional spectra. columbia.edursc.org
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the exact molecular weight of this compound and for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For a related compound, 2-(p-tolyl)quinolin-4(1H)-one, the calculated mass for the protonated molecule [M+H]⁺ was 236.1070, and the found mass was 236.1073, demonstrating the accuracy of HRMS. rsc.org This level of precision is critical for confirming the chemical formula of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. nih.govmassbank.eumassbank.eu The fragmentation pattern observed in the ESI-MS/MS spectrum provides valuable structural information. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which can be correlated to specific structural motifs within the molecule, further corroborating the structure elucidated by NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.
A broad absorption band is typically observed in the region of 3400-2400 cm⁻¹ for the O-H stretching vibration of the carboxylic acid, which often overlaps with the O-H stretching of the phenolic hydroxyl group. mdpi.com The C=O stretching vibration of the carboxylic acid group would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. mdpi.com The spectrum would also display characteristic absorptions for the C=C and C=N stretching vibrations of the quinoline ring in the 1600-1450 cm⁻¹ region. researchgate.netajchem-a.com The C-O stretching vibrations for the phenol (B47542) and carboxylic acid would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. mdpi.comajchem-a.com
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch, broad | 3400 - 2400 |
| Phenolic O-H | Stretch, broad | Overlaps with COOH O-H |
| Carboxylic Acid C=O | Stretch | 1725 - 1700 |
| Aromatic C=C and C=N | Stretch | 1600 - 1450 |
| C-O | Stretch | 1300 - 1000 |
These are general expected ranges and can vary based on the specific molecular environment and sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like this compound, the most significant transitions are typically the π → π* and n → π* transitions.
The quinoline core, a fused bicyclic aromatic system, possesses a delocalized π-electron system. This extended conjugation is expected to give rise to strong absorptions in the UV region, primarily due to π → π* transitions. The presence of a hydroxyl group (-OH) and an acetic acid group (-CH₂COOH) as substituents on the quinoline ring can further influence the electronic absorption profile. The lone pairs of electrons on the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom in the quinoline ring, can participate in n → π* transitions. These transitions are generally weaker in intensity compared to π → π* transitions.
Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings by predicting the electronic transition energies and oscillator strengths. Such calculations for related quinoline derivatives have shown that the absorption spectra are characterized by several bands corresponding to different electronic excitations within the aromatic system.
Table 1: Expected Electronic Transitions and Influencing Factors for this compound
| Transition Type | Involved Orbitals | Expected Spectral Region | Influencing Factors |
| π → π | π (bonding) → π (antibonding) | Strong absorption in the UV region | Extent of conjugation, substituents on the quinoline ring, solvent polarity |
| n → π | n (non-bonding) → π (antibonding) | Weaker absorption, often at longer wavelengths than π → π* | Presence of heteroatoms (N, O), solvent polarity, pH |
X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements (If Applicable)
As of the latest available data, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structures of related compounds, such as 8-hydroxyquinoline (B1678124) and various quinoline carboxylic acids, offer a basis for predicting the likely structural features of this compound.
For instance, the crystal structure of 8-hydroxyquinoline reveals a planar molecule with an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the quinoline ring. In the solid state, these molecules can form dimers and stacks through intermolecular interactions. psu.edu The presence of the acetic acid substituent at the 8-position in this compound introduces additional possibilities for hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would engage in extensive hydrogen bonding networks in the solid state, potentially forming dimers or chains.
The relative orientation of the acetic acid group with respect to the quinoline ring would be a key conformational feature. The planarity of the quinoline system is expected to be maintained, but the torsion angles defining the orientation of the acetic acid side chain would be of significant interest.
Table 2: Predicted Solid-State Structural Features of this compound
| Structural Aspect | Predicted Features | Potential Intermolecular Interactions |
| Molecular Conformation | The quinoline ring is expected to be largely planar. The conformation of the acetic acid side chain relative to the ring will be determined by steric and electronic factors. | Intramolecular hydrogen bonding between the 4-hydroxyl group and the quinoline nitrogen is possible. |
| Crystal Packing | Molecules are likely to form extended networks in the solid state. | Strong hydrogen bonding involving the carboxylic acid groups (e.g., dimer formation). Hydrogen bonding involving the 4-hydroxyl group. π-π stacking interactions between the aromatic quinoline rings. |
Computational and Theoretical Investigations of 4 Hydroxyquinoline 8 Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These calculations can determine molecular geometries, orbital energies, and various properties related to chemical reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the electronic landscape of 4-hydroxyquinoline-8-acetic acid.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO gap provides insight into its potential for charge transfer interactions.
No specific experimental or calculated values for the HOMO-LUMO gap of this compound were found in the public domain at the time of this writing.
To further quantify the reactivity of this compound, various reactivity descriptors derived from DFT can be calculated.
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. The Fukui function identifies regions where the electron density changes most significantly upon the addition or removal of an electron. For this compound, this analysis would pinpoint specific atoms on the quinoline (B57606) ring or the acetic acid substituent that are more susceptible to chemical reactions.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An ESP map of this compound would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other quantum mechanical methods can be applied to study this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate benchmarks for certain molecular properties.
Semi-Empirical Methods: These methods (e.g., AM1, PM3) use parameters derived from experimental data to simplify the calculations. They are much faster than ab initio or DFT methods and are suitable for large molecules or for providing initial geometries for more rigorous calculations.
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules. It is used to calculate the electronic absorption spectra, which correspond to the wavelengths of light a molecule absorbs to promote an electron to a higher energy state. TD-DFT can predict the energies of these electronic transitions (e.g., from the HOMO to the LUMO) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For this compound, TD-DFT calculations could elucidate its UV-Visible absorption characteristics and provide insights into its potential as a chromophore.
Specific TD-DFT calculation results for the electronic absorption and emission properties of this compound have not been reported in the available scientific literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the conformational flexibility of the acetic acid side chain relative to the quinoline ring in this compound. By simulating the molecule's behavior in a solvent, such as water, MD can also provide detailed information about intermolecular interactions, like hydrogen bonding between the molecule and its environment. This is crucial for understanding its solubility and how it interacts with other molecules in a biological or chemical system.
No specific molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound are currently available in the public scientific domain.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Characterization
Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties of a chemical compound based on its molecular structure. ontosight.aispringernature.comnih.gov These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. researchgate.net While specific QSPR models for this compound have not been reported, the methodology provides a robust framework for estimating its properties.
The development of a QSPR model involves several key steps:
Data Set Selection: A diverse set of compounds with known experimental values for a particular property of interest (e.g., solubility, boiling point, partition coefficient) is compiled. ontosight.ai For this compound, this would involve gathering data on a series of related quinoline derivatives.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the data set. These descriptors numerically represent different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Reflecting the electronic properties, such as dipole moment and partial charges.
Quantum-chemical descriptors: Obtained from quantum mechanical calculations, providing detailed electronic and energetic information. researchgate.net
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the property. researchgate.net The predictive power of the model is then rigorously assessed using internal and external validation techniques. ontosight.ai
For this compound, a hypothetical QSPR study could predict various properties. The following table illustrates some of the molecular descriptors that would be relevant for such a study.
| Descriptor Category | Descriptor Example | Predicted Property |
| Topological | Molecular Weight | Boiling Point, Density |
| Geometrical | Molecular Surface Area | Solubility, Bioavailability |
| Electronic | Dipole Moment | Polarity, Intermolecular Interactions |
| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Spectral Properties |
This table is illustrative and based on general QSPR principles. Specific values for this compound would require dedicated computational studies.
By applying this methodology, it would be possible to generate reliable predictions for the physicochemical properties of this compound, guiding its potential applications and further experimental investigation.
Reaction Mechanism Studies and Transition State Analysis through Computational Chemistry
Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES) and identifying key stationary points, including reactants, products, intermediates, and transition states. github.ioacs.orgsmu.edu While specific reaction mechanism studies for this compound are not documented, computational methods can be employed to explore its reactivity.
A crucial aspect of these studies is the location of the transition state, which is a first-order saddle point on the PES and represents the energy maximum along the reaction coordinate. github.io The energy difference between the reactants and the transition state determines the activation energy of the reaction.
Computational approaches to studying reaction mechanisms typically involve:
Geometry Optimization: Calculating the minimum energy structures of reactants, products, and any intermediates.
Transition State Searching: Employing algorithms to locate the transition state structure connecting reactants and products. ims.ac.jp
Frequency Calculations: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. smu.edu
For this compound, a potential reaction to study computationally would be its synthesis or a characteristic reaction of the quinoline ring or the acetic acid side chain. The following table provides a hypothetical representation of a reaction coordinate for a generic reaction involving the molecule.
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0 |
| Transition State | Highest energy point along the reaction path | +25 |
| Intermediate | A metastable species formed during the reaction | +5 |
| Second Transition State | Energy barrier to product formation from the intermediate | +15 |
| Products | Final products of the reaction | -10 |
This table is a generalized representation of a reaction profile and does not correspond to a specific, experimentally verified reaction of this compound.
Through such computational investigations, a detailed, step-by-step understanding of the reaction mechanism, including the identification of transient intermediates and the energetic barriers, can be achieved. smu.edu
Analysis of Chelatoaromaticity in Metal Complexes
The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelating agent, capable of binding to a variety of metal ions through its nitrogen and deprotonated hydroxyl group. scirp.org The resulting metal complexes often exhibit enhanced stability and unique electronic properties. The introduction of an acetic acid group at the 8-position in this compound provides an additional coordination site, potentially leading to the formation of tridentate complexes.
The formation of a chelate ring upon metal coordination can lead to a phenomenon known as chelatoaromaticity . This concept describes the delocalization of π-electrons within the newly formed chelate ring, which can impart additional stability to the complex. The degree of aromaticity in the chelate ring can be assessed using various computational methods, including:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character.
Anisotropy of the Induced Current Density (AICD): This technique visualizes the flow of electrons in the presence of an external magnetic field, providing a direct measure of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system.
While no specific studies on the chelatoaromaticity of this compound complexes are available, studies on related 8-hydroxyquinoline complexes have shown that the nature of the metal ion and the substituents on the quinoline ring can significantly influence the electronic structure and stability of the resulting complexes. researchgate.netacs.orgrsc.org
The table below presents hypothetical data for a metal complex of this compound, illustrating the parameters that would be investigated to assess chelatoaromaticity.
| Property | Chelate Ring 1 (N, O-donor) | Chelate Ring 2 (O, O-donor from acetic acid) |
| NICS(0) (ppm) | -8.5 | -4.2 |
| HOMA index | 0.85 | 0.60 |
| Average C-C Bond Length (Å) | 1.40 | 1.45 |
This data is hypothetical and intended to illustrate the concepts of chelatoaromaticity analysis. Actual values would require specific computational studies on the metal complexes of this compound.
The presence of the acetic acid group in this compound could lead to the formation of complexes with interesting structural and electronic properties, and the concept of chelatoaromaticity would be a key factor in understanding their stability and reactivity.
Structure Activity Relationship Sar Studies for 4 Hydroxyquinoline 8 Acetic Acid Derivatives
Design Principles for Modulating Biological Activity
The rational design of biologically active molecules based on the 4-hydroxyquinoline (B1666331) scaffold generally involves modifications at several key positions to optimize interactions with specific biological targets. For the broader class of 4-quinolones, chemical modifications often target the N-1, C-2, C-3, and C-5 through C-8 positions to enhance physicochemical and pharmacological properties. nih.gov The primary design principle involves leveraging the quinolone core as a scaffold and systematically altering peripheral functional groups to fine-tune activity and selectivity. However, specific design principles tailored to the 4-Hydroxyquinoline-8-acetic acid structure are not well-documented.
Systematic Substituent Effects on the Quinoline (B57606) and Acetic Acid Moieties
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. imist.ma For the general class of quinolones, modifications at positions C-6, C-7, and N-1 have been most successful in yielding potent antibacterial agents. asm.org
Positional Isomerism and Steric Hindrance Effects
The arrangement of substituents on the quinoline ring is critical. In studies of 8-hydroxyquinoline (B1678124) derivatives, moving a substituent from the C-7 to the C-5 position can significantly alter biological activity and selectivity. acs.org For the 4-quinolone nucleus, substituents at the C-8 position are known to influence activity. For instance, a series of quinolones with various substitutions at position C-8 were prepared to investigate activity against mycobacteria, indicating that this position is a viable site for modification. researchgate.net However, detailed studies quantifying the steric effects of an acetic acid group at C-8, or its isomers, on the 4-hydroxyquinoline core are not presently available.
Electronic Effects of Substituents (e.g., Electron-Donating/Withdrawing Groups)
The electronic properties of substituents play a pivotal role in the activity of quinoline derivatives. For 8-hydroxy-N-phenylquinoline-2-carboxamides, antiviral activity was found to increase with the electron-withdrawing properties of substituents on the anilide ring. nih.gov In the broader context of 4-quinolones, halogenation at position 8 is a common strategy. nih.gov A fluorine atom at C-8 in some quinolone series has been shown to improve activity against gram-negative bacteria, while a methoxy (B1213986) group at C-8 can enhance gram-positive activity. youtube.com This suggests that the electronic nature of the C-8 substituent directly modulates the biological profile. The specific electronic contribution of an acetic acid moiety at this position on the 4-hydroxyquinoline ring system remains an area for further investigation.
Lipophilicity and Hydrophilic Balance Optimization
Lipophilicity is a key parameter influencing the pharmacokinetic and pharmacodynamic properties of quinoline derivatives. In studies of 8-hydroxyquinoline-2-carboxanilides, antiviral activity showed a linear relationship with increasing lipophilicity. nih.gov The hydrophilic/lipophilic balance can be fine-tuned by introducing or modifying substituents. For instance, the addition of ester protecting groups to sugar moieties in 8-hydroxyquinoline glycoconjugates increases lipophilicity, which can improve passive transport across cell membranes. nih.gov While general principles of lipophilicity modulation apply, specific studies optimizing this balance for this compound derivatives are not found in the reviewed literature.
Ligand Efficiency and Theoretical Bioavailability Assessment
Ligand efficiency metrics are used in drug design to assess the binding efficiency of a molecule relative to its size. The replacement of a C-3 carboxylic acid group in quinolones with other acidic groups like sulfonic or acetic acid has been shown to substantially decrease antibacterial activity, indicating the C-3 carboxyl is crucial for binding to DNA gyrase. asm.org This highlights the importance of specific functional groups for target binding.
Theoretical assessments of bioavailability often involve predicting properties like absorption. It has been noted that introducing a halogen substituent at the C-8 position of quinolones can lead to improved oral absorption. youtube.com However, a detailed analysis of ligand efficiency or a comprehensive theoretical bioavailability assessment for this compound is not available.
Conformational Flexibility and Its Impact on Molecular Recognition
The conformational freedom of substituents can significantly affect how a molecule fits into a biological target's binding site. While not specific to the 4-hydroxyquinoline core, research on other quinoline derivatives illustrates this principle. For example, in a series of 8-hydroxyquinoline-derived Mannich bases, introducing a branched aromatic substituent was found to enhance activity in certain contexts, demonstrating the impact of substituent conformation. acs.org The acetic acid side chain at the C-8 position of 4-hydroxyquinoline would possess considerable conformational flexibility, which would be a critical factor in its interaction with potential biological targets. Specific studies modeling or experimentally determining the conformational preferences of this compound and its impact on molecular recognition have yet to be published.
Complexation Chemistry of 4 Hydroxyquinoline 8 Acetic Acid with Metal Ions
Coordination Modes and Stoichiometry with Transition and Main Group Metals
4-Hydroxyquinoline-8-acetic acid and its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), are versatile ligands known for their ability to form stable complexes with a multitude of transition and main group metals. The coordination typically occurs in a bidentate fashion through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. nih.govrroij.com This fundamental binding mode is a recurring theme in the chemistry of 8-hydroxyquinoline derivatives. nih.govnih.gov
The stoichiometry of these complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions. Commonly observed stoichiometric ratios are 1:1, 1:2, and in some cases, 2:1 (ligand:metal). For instance, spectrophotometric and conductometric studies have shown that Co(II) and Ni(II) ions react with 8-HQ to form complexes with a 1:2 molar ratio (ML₂). scirp.orgscirp.org Similarly, copper has been observed to form a 2:1 complex with 8-HQ. scirp.org In contrast, some copper(II) complexes with 8-hydroxyquinoline hydrazone derivatives exhibit a 1:1 ligand-to-metal stoichiometric ratio. nih.gov The formation of different species in solution, such as 1:1, 1:2, and 2:1 (metal:8-quilonol), has also been reported. aascit.org
The geometry of the resulting complexes is also diverse. For example, copper complexes with 8-HQ can adopt a square-planar geometry, while Co(II) and Ni(II) complexes are proposed to have an octahedral geometry, often involving the coordination of water molecules. scirp.orgscirp.org More complex structures, such as trigonal bipyramidal geometries, have been observed for Zn(II) complexes with 8-hydroxyquinoline isosteres. nih.gov
| Metal Ion | Common Stoichiometry (Ligand:Metal) | Observed Geometries | References |
|---|---|---|---|
| Co(II) | 1:2 | Octahedral | scirp.orgscirp.org |
| Ni(II) | 1:2 | Octahedral | scirp.orgscirp.org |
| Cu(II) | 1:1, 1:2, 2:1 | Square-planar, Trinuclear | scirp.orgnih.gov |
| Zn(II) | 1:1, 1:2 | Trigonal bipyramidal | nih.govaascit.org |
| Ce(IV) | 1:2 | Not specified | researchgate.net |
Spectroscopic Signatures of Metal Chelates (UV-Vis, Fluorescence, FTIR)
The formation of metal chelates with this compound and its analogs leads to distinct changes in their spectroscopic properties, which are instrumental in their characterization.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of these ligands are sensitive to complexation. Upon coordination with a metal ion, shifts in the absorption bands are commonly observed. For instance, the complexation of 8-hydroxyquinoline azo dyes with Pb(II) results in a decrease in absorbance intensity, confirming complex formation. ijacskros.com The pH of the solution significantly influences the absorption spectra, with the maximum absorption intensity for an o-8-HDQ-Pb(II) complex occurring at pH 6. ijacskros.com The n-π* and π-π* transitions in the ligand are often affected, leading to either red (bathochromic) or blue (hypsochromic) shifts. ijacskros.com
Fluorescence Spectroscopy: 8-Hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. ou.ac.lkrsc.org Upon chelation with metal ions, this ESIPT process is often blocked, leading to a significant enhancement of fluorescence. ou.ac.lkscispace.com This "turn-on" fluorescence is a key feature utilized in the design of fluorescent chemosensors. rsc.orgnih.gov However, the fluorescence of metal complexes can be influenced by the solvent environment, with large increases in fluorescence observed in micellar media for many chelates. nih.gov For example, the fluorescence of Al(III), Ga(III), In(III), Zn(II), and Be(II) complexes with 8-hydroxyquinoline derivatives is enhanced in such media. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides direct evidence of the coordination between the ligand and the metal ion. Key vibrational bands associated with the functional groups involved in chelation show noticeable shifts upon complex formation. A broad band corresponding to the O-H bond in the free ligand often disappears or shifts significantly in the complex, indicating the deprotonation and coordination of the hydroxyl oxygen. ijacskros.comresearchgate.net For example, in Pb(II) complexes with 8-HDQ ligands, the O-H band shifts from around 3340-3354 cm⁻¹ to 3367-3381 cm⁻¹. ijacskros.com Similarly, the C=N stretching vibration and the C-O bond vibration also exhibit shifts, further confirming the involvement of the quinoline nitrogen and hydroxyl oxygen in metal binding. scirp.orgijacskros.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. ijacskros.com
| Spectroscopic Technique | Key Observations Upon Chelation | References |
|---|---|---|
| UV-Vis | Shift in absorption bands (bathochromic or hypsochromic), changes in absorbance intensity. | ijacskros.com |
| Fluorescence | Fluorescence enhancement ("turn-on") due to inhibition of ESIPT. | ou.ac.lkrsc.orgscispace.comnih.gov |
| FTIR | Disappearance or shift of O-H band, shift of C=N and C-O bands, appearance of new M-O and M-N bands. | scirp.orgijacskros.comresearchgate.net |
Thermodynamic Stability and Formation Constants of Metal Complexes
The thermodynamic stability of metal complexes with this compound and its parent structures is a critical factor determining their utility. The stability is quantified by formation constants (also known as stability constants), which describe the equilibrium between the free metal ion, the ligand, and the resulting complex.
Potentiometric titration is a common method used to determine the acidity constant (pKa) of the ligand and the formation constants (log β) of its metal complexes. aascit.org For 8-hydroxyquinoline, the pKa value has been determined to be around 6.75. aascit.org The formation constants for various metal complexes have been calculated, revealing the relative stability of different species in solution. aascit.org For instance, the formation constant (Kf) for the 1:2 complex of Ce(IV) with 8-HQ was determined to be a remarkably high 1.308 x 10¹⁴, indicating a very stable complex. researchgate.net The stability of these complexes is often pH-dependent.
The stability of vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines in solution has been confirmed using UV-Vis and EPR spectroscopy, with the main spectral bands remaining constant over 24 hours. mdpi.com This indicates the robustness of these complexes under certain conditions. The complexation process can also involve intricate equilibria, as seen in the case of Cu(II) complexes with a proline-substituted 8-hydroxyquinoline derivative, where dinuclear species can form. nih.gov
Impact of Chelation on Ligand Aromaticity and Electronic Properties
The act of chelation significantly perturbs the electronic structure and aromaticity of the this compound ligand. The coordination of a metal ion alters the electron density distribution within the quinoline ring system.
Upon deprotonation and coordination of the hydroxyl group, the electronic properties of the ligand are modified. This is evident from the changes in the UV-Vis and fluorescence spectra. The inhibition of the ESIPT process upon metal binding directly demonstrates a change in the excited-state dynamics and electronic pathways of the molecule. ou.ac.lknih.gov The formation of the metal-ligand bonds introduces new electronic transitions, often of the ligand-to-metal charge transfer (LMCT) type, which can be observed in the UV-Vis spectra.
The geometry of the complex also plays a role in its electronic properties. For instance, the planarity of the ligand can be affected by coordination, which in turn influences the extent of π-conjugation and aromaticity. The formation of stable five-membered chelate rings generally enhances the rigidity of the molecule, which contributes to the observed increase in fluorescence emission. scispace.com
Application of Metal Complexes as Catalysts in Organic Transformations (e.g., Carbonylation Reactions)
While the primary focus of research on this compound complexes has been in other areas, the catalytic potential of related 8-hydroxyquinoline complexes is an emerging field. Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have shown promise as catalysts in the oxidation of hydrocarbons and alcohols using peroxides. mdpi.com
Although direct examples of this compound complexes in carbonylation reactions are not prevalent in the provided context, the versatility of 8-hydroxyquinoline as a ligand suggests potential for such applications. The ability to fine-tune the electronic and steric properties of the ligand by introducing substituents like the acetic acid group at the 8-position could be leveraged to design catalysts for specific organic transformations. The creation of artificial metalloenzymes using 8-hydroxyquinoline-based amino acids further highlights the potential for these scaffolds in biocatalysis. nih.gov
Design of Metal-Based Fluorescent Chemosensors Utilizing this compound Scaffolds
The unique fluorescence properties of 8-hydroxyquinoline and its derivatives upon metal chelation make them ideal candidates for the development of fluorescent chemosensors. scirp.orgscispace.comnih.gov The principle behind these sensors is the significant change in fluorescence intensity or wavelength upon selective binding to a target metal ion.
The "turn-on" fluorescence mechanism, resulting from the inhibition of ESIPT upon metal binding, is a common strategy. ou.ac.lknih.gov This allows for the sensitive and selective detection of various metal ions, including Zn(II), Al(III), and others. nih.govrsc.org For example, a D-π-A type quinoline derivative has been designed as a fluorescent sensor for Zn(II) that operates through an ESIPT-coupled aggregation-induced emission (AIE) mechanism. nih.govresearchgate.net
The selectivity of these chemosensors can be tailored by modifying the structure of the 8-hydroxyquinoline scaffold. The introduction of different substituents can influence the binding affinity and specificity for particular metal ions. rsc.orgresearchgate.net For instance, azo derivatives of 8-hydroxyquinoline have been developed as colorimetric chemosensors for Ni(II). rsc.orgrsc.org The sensitivity of these sensors can be very high, with limits of detection in the micromolar range, which is suitable for environmental and biological applications. rsc.org
| Target Metal Ion | Sensing Mechanism | Key Feature | References |
|---|---|---|---|
| Zn(II) | ESIPT Inhibition, AIE | "Turn-on" orange fluorescence | nih.govresearchgate.net |
| Al(III) | Fluorescence enhancement | "Turn-on" chemosensor | rsc.org |
| Cu(II) | Fluorescence quenching | "Turn-off" chemosensor | rsc.org |
| Ni(II) | Colorimetric change | Bathochromic shift in UV-Vis spectra | rsc.orgrsc.org |
| Fe(II) | Colorimetric change | Remarkable color change | ou.ac.lk |
Advanced Analytical Methodologies for 4 Hydroxyquinoline 8 Acetic Acid and Its Derivatives
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the separation and analysis of quinoline (B57606) derivatives. Techniques such as HPLC, GC-MS, and TLC are indispensable for isolating the target compound from complex matrices, identifying impurities, and monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of aromatic carboxylic acids like 4-Hydroxyquinoline-8-acetic acid. nih.gov The development of a robust HPLC method is critical for ensuring reliable analytical results. A typical method involves a reversed-phase approach, which is well-suited for separating moderately polar compounds.
Method Development: The development of an HPLC method for quinoline derivatives often utilizes a C18 or a phenyl-silica column. nih.govjchr.org The mobile phase composition is a critical parameter that influences retention and resolution. nih.gov For this compound, a gradient elution using a mixture of an aqueous buffer (like phosphate or acetate buffer with an acidic pH to suppress the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile or methanol is commonly employed. jchr.orggyanvihar.org The use of a metal-free environment, including PEEK tubing and specialized columns, can be crucial for analyzing chelating agents like hydroxyquinolines to prevent peak distortion. nih.gov Detection is typically achieved using a UV or photodiode array (DAD) detector, as quinoline derivatives exhibit strong UV absorbance. nih.gov
Validation: Method validation ensures that the analytical procedure is suitable for its intended purpose. researchgate.net According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established over a concentration range of 50% to 150% of the target concentration. nih.govms-editions.cl
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD), which should ideally be less than 2%. nih.gov
LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These parameters establish the sensitivity of the method. nih.gov
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Specificity | No interference at analyte retention time | Ensures the signal is from the analyte only. |
| Linearity (r²) | ≥ 0.999 | Demonstrates a proportional response to concentration. nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures how close the results are to the actual value. nih.gov |
| Precision (% RSD) | ≤ 2.0% | Indicates the repeatability of the method. nih.gov |
| LOD | Signal-to-Noise ratio of 3:1 | Lowest concentration that can be detected. |
| LOQ | Signal-to-Noise ratio of 10:1 | Lowest concentration that can be quantified accurately. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com Aromatic carboxylic acids like this compound are generally non-volatile due to their high polarity and the presence of the carboxylic acid group. Therefore, a derivatization step is necessary to convert them into more volatile esters or silyl derivatives before GC-MS analysis. nih.gov
The derivatization process involves reacting the carboxylic acid with a reagent (e.g., diazomethane, BSTFA) to replace the acidic proton with a less polar group. This increases the volatility of the compound, making it suitable for gas chromatography.
Once derivatized, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling confident identification and quantification. unicam.it Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS for the analysis of volatile derivatives from a sample matrix. researchgate.net
| Parameter | Description |
|---|---|
| Derivatization | Chemical modification (e.g., esterification, silylation) to increase volatility. nih.gov |
| GC Column | Typically a fused silica capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms). mdpi.com |
| Carrier Gas | Inert gas, usually Helium or Hydrogen. mdpi.com |
| Ionization | Electron Ionization (EI) is most common for generating reproducible mass spectra. mdpi.com |
| Detection | Mass spectrometer (e.g., Quadrupole) detects ions based on mass-to-charge ratio. unicam.it |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of reactions and assess the purity of products. itwreagents.com For the synthesis of this compound or its derivatives, TLC can quickly indicate the consumption of starting materials and the formation of the product. libretexts.org
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel). rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), which is typically a mixture of a polar and a non-polar solvent (e.g., hexane and ethyl acetate). rsc.org The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in separation.
After development, the spots are visualized, often using a UV lamp since quinoline derivatives are UV-active. rochester.edu By comparing the spots of the reaction mixture with those of the starting materials (often using a "co-spot"), a chemist can determine the extent of the reaction. libretexts.org The presence of a single spot for a purified sample suggests a high degree of purity, while multiple spots indicate the presence of impurities. noveltyjournals.com
| Step | Purpose | Typical Procedure |
|---|---|---|
| Spotting | Apply samples to the plate | Use capillary tubes to spot starting material, co-spot, and reaction mixture on the baseline. libretexts.orgrochester.edu |
| Development | Separate the components | Place the plate in a sealed chamber with a suitable mobile phase (e.g., 4:1 hexanes:ethyl acetate). libretexts.org |
| Visualization | Observe the separated spots | View under a UV lamp (254 nm or 366 nm) and circle the spots. rochester.edu Staining reagents can also be used. illinois.edu |
| Interpretation | Assess reaction progress/purity | Disappearance of starting material spot and appearance of a new product spot indicates reaction progress. libretexts.org |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric methods are valuable for the quantitative determination of this compound and for studying its interactions with other chemical species, particularly metal ions.
UV-Vis Spectrophotometric Determination Methods
UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV-Vis region. Quinoline-based compounds exhibit characteristic absorption spectra in the UV range. nih.gov A quantitative method can be developed by measuring the absorbance of solutions at a wavelength of maximum absorption (λmax).
To determine the concentration of this compound, a standard calibration curve is first established by measuring the absorbance of a series of solutions with known concentrations. nih.gov According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The formation of a chelate complex between 8-hydroxyquinoline (B1678124) derivatives and metal ions like zinc can lead to a new absorption maximum, which can be used for quantification. aurorabiomed.com.cn
Fluorescence-Based Sensing and Quantification of Metal Ions
8-Hydroxyquinoline (8-HQ) and its derivatives are well-known for their ability to act as fluorescent chemosensors for a variety of metal ions. nih.gov While 8-HQ itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT), its complexation with metal ions blocks this process, leading to a significant enhancement of fluorescence. ou.ac.lkscispace.com This "turn-on" fluorescence response provides a sensitive and selective method for detecting and quantifying metal ions. rsc.org
The carboxylic acid moiety at the 8-position of this compound can potentially modulate the chelating and photophysical properties of the 8-hydroxyquinoline core. The development of a sensor involves studying the changes in the fluorescence spectrum of the compound upon the addition of various metal ions. The selectivity of the sensor is determined by its response to a range of different cations. sci-hub.se The fluorescence intensity is typically proportional to the concentration of the metal ion, allowing for quantitative analysis. rsc.org Derivatives of 8-HQ have been successfully used to develop sensitive fluorescent sensors for ions such as Al³⁺, Zn²⁺, Fe³⁺, and Cu²⁺. scispace.comresearchgate.net
| Metal Ion | Sensing Mechanism | Observed Response |
|---|---|---|
| Al³⁺, Zn²⁺ | Chelation blocks Excited-State Intramolecular Proton Transfer (ESIPT) | Fluorescence enhancement ("turn-on"). ou.ac.lkscispace.com |
| Cu²⁺, Fe³⁺ | Paramagnetic quenching of fluorescence | Fluorescence quenching ("turn-off"). sci-hub.se |
| Hg²⁺ | Complexation and heavy atom effect | Fluorescence quenching. nih.govsci-hub.se |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of electroactive compounds. While specific studies on this compound are not extensively documented, the electrochemical behavior of the parent molecule, 8-hydroxyquinoline, provides a foundational understanding. The phenolic hydroxyl group and the quinoline nitrogen atom are key to the electrochemical activity of these compounds.
Voltammetric Techniques
Voltammetric techniques are powerful tools for investigating the oxidative and reductive behavior of molecules. For compounds in the hydroxyquinoline family, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed.
In a typical voltammetric analysis of a hydroxyquinoline derivative, a glassy carbon electrode (GCE) is often used as the working electrode. The electrochemical process is generally pH-dependent due to the involvement of proton transfer in the reaction mechanism. For instance, studies on 8-hydroxyquinoline have shown a well-defined anodic peak corresponding to its oxidation. This oxidation is often an irreversible process, and the peak potential can shift with changes in pH, indicating the participation of protons in the electrode reaction.
The mechanism can involve the oxidation of the hydroxyl group, leading to the formation of various intermediates and, in some cases, polymeric films on the electrode surface. The peak current in DPV is typically proportional to the concentration of the analyte, forming the basis for quantitative analysis. The limit of detection (LOD) for similar compounds has been reported in the micromolar to nanomolar range, demonstrating the high sensitivity of these techniques.
Table 1: Representative Voltammetric Data for a Structurally Related Hydroxyquinoline Compound
| Technique | Working Electrode | pH | Peak Potential (V vs. Ag/AgCl) | Linear Range (µM) | LOD (µM) |
|---|---|---|---|---|---|
| DPV | GCE | 7.0 | +0.65 | 0.1 - 100 | 0.05 |
Note: This data is illustrative for a related hydroxyquinoline and not specific to this compound.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the interfacial properties of the electrode. When a molecule like this compound interacts with or is immobilized on an electrode surface, EIS can characterize the changes in resistance and capacitance.
The impedance data is often represented as a Nyquist plot, where the semicircle diameter corresponds to the charge-transfer resistance (Rct). A smaller semicircle suggests a faster electron transfer process. For instance, the modification of an electrode with a hydroxyquinoline derivative can lead to a decrease in Rct compared to the bare electrode, indicating enhanced electron transfer kinetics. This technique is particularly useful for studying the fabrication and performance of chemically modified electrodes and sensors.
Hyphenated Techniques for Comprehensive Analysis
To achieve higher selectivity and obtain more comprehensive structural information, electrochemical methods can be coupled with other analytical techniques.
One of the most powerful hyphenated techniques is Liquid Chromatography-Mass Spectrometry (LC-MS). In this setup, the sample is first separated by liquid chromatography, and the eluent is then introduced into a mass spectrometer for detection and identification. This allows for the separation of this compound from a complex matrix and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.
Another relevant hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds. Derivatization of this compound to increase its volatility might be necessary for GC-MS analysis.
While direct coupling of electrochemistry with mass spectrometry (EC-MS) for this specific compound is not widely reported, this technique could provide real-time monitoring of the electrochemical reaction products, offering valuable insights into the reaction mechanism.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Emerging Research Directions and Potential Future Applications of 4 Hydroxyquinoline 8 Acetic Acid
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues. For 4-Hydroxyquinoline-8-acetic acid, future research will likely focus on adapting and refining existing pathways to improve yield and reduce environmental impact.
Adaptation of Classical Reactions: Methods like the Conrad-Limpach reaction, which is used to produce 2-(4-hydroxyquinolin-2-yl) acetates, could be modified to yield the 8-acetic acid isomer. nih.gov This involves the reaction of an aniline (B41778) with a β-ketoester, and fine-tuning the starting materials and reaction conditions would be crucial.
Green Chemistry Approaches: There is a growing emphasis on sustainable methodologies. This includes exploring microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov The use of greener solvents and catalysts will also be a key area of investigation to align with environmentally friendly chemical production principles.
Functional Group Interconversion: Research may also explore the synthesis of this compound from more readily available precursors. For instance, pathways involving the oxidation of a corresponding 8-alkyl-4-hydroxyquinoline or the hydrolysis of an 8-cyanomethyl-4-hydroxyquinoline could be developed. The hydrolysis of ester derivatives, a common final step, requires careful selection of reagents to avoid spontaneous decarboxylation, which can occur under harsh acidic or basic conditions. nih.gov
Advanced Computational Design of Next-Generation Analogues with Tuned Activities
Computational chemistry offers powerful tools to predict the properties of novel molecules before their synthesis, saving significant time and resources. For this compound, computational studies will be instrumental in designing next-generation analogues with tailored functions.
Structure-Activity Relationship (SAR) Studies: By creating a virtual library of derivatives with various substituents on the quinoline ring, researchers can perform in silico screening to predict their biological activity. nih.gov Computational models can correlate physicochemical properties, such as pKa values and lipophilicity, with their potential efficacy against targets like multidrug-resistant cancer cells. nih.govacs.org
Molecular Docking: This technique can predict how this compound and its analogues will bind to the active sites of specific enzymes or protein receptors. This is particularly relevant for developing targeted therapies, for example, by designing inhibitors for metalloenzymes, which are implicated in numerous diseases. mdpi.com
Predicting Physicochemical Properties: Computational analysis can determine key bioavailability parameters, helping to design compounds suitable for oral administration. mdpi.com Furthermore, Density Functional Theory (DFT) calculations can be used to predict the electronic properties of metal complexes, which is vital for their application in materials science. rroij.com
Mechanistic Insights into Underexplored Biological Activities
The 8-hydroxyquinoline (B1678124) scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities. nih.gov It is anticipated that this compound and its derivatives will also exhibit significant biological potential, and research will focus on elucidating their mechanisms of action.
Anticancer and Antimicrobial Potential: Derivatives of 8-HQ have demonstrated potent anticancer, antifungal, and antibacterial activities. imist.maresearchgate.netnih.gov The primary mechanism is often attributed to their ability to chelate essential metal ions, disrupting vital enzyme functions in pathogenic cells. scirp.orgnih.gov Research on this compound will likely investigate its efficacy against various cancer cell lines and microbial strains.
Targeting Multidrug Resistance (MDR): A particularly exciting area is the development of compounds that are selectively toxic to multidrug-resistant cancer cells. nih.govacs.org Some 8-HQ derivatives have shown the ability to overcome resistance mechanisms mediated by efflux pumps like P-glycoprotein. nih.gov Future studies will explore if the unique electronic and steric profile of this compound can be harnessed for this purpose.
Table 1: Reported Biological Activities of Hydroxyquinoline Derivatives
| Compound Class | Biological Activity | Investigated Target/Mechanism | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline Alkaloids | Antibacterial, Antifungal | Diffusion in agar (B569324) against various bacterial and fungal strains | imist.ma |
| 8-Hydroxyquinoline Mannich Bases | Anticancer (MDR-selective) | Targeting collateral sensitivity in multidrug-resistant cells | nih.govacs.org |
| Umbelliferone-4-hydroxyquinoline Conjugates | Antifungal | Inhibition of mycelial growth in phytopathogenic fungi | nih.gov |
| 8-Hydroxy-2-quinolinecarbaldehyde | Antitumor | Activity against hepatocellular carcinoma xenografts | nih.gov |
Development of Advanced Materials Based on Metal Complexes of this compound (e.g., in Organic Light-Emitting Diodes)
Metal complexes of 8-hydroxyquinoline are cornerstone materials in organic electronics, most notably in Organic Light-Emitting Diodes (OLEDs). rroij.comwikipedia.org The ability of the hydroxyquinoline scaffold to form stable, luminescent complexes with metal ions like aluminum (Al³⁺) and zinc (Zn²⁺) is key to this application. scirp.orgmdpi.com
It is highly probable that this compound could serve as a novel ligand for creating advanced materials. The different substitution pattern compared to 8-HQ would alter the electronic structure of the resulting metal complexes, potentially tuning their emission color and improving quantum efficiency or thermal stability. rroij.com The acetic acid group could also be used to anchor the complex to polymer backbones or substrates.
Luminescent Materials for OLEDs: The most prominent application would be as an emissive or electron-transporting layer in OLEDs. rroij.comscirp.org Tris(8-hydroxyquinolinato)aluminium (Alq3) is a classic example of a highly effective OLED material. scirp.orgscispace.com Complexes of this compound with Al³⁺, Zn²⁺, or other metals could be synthesized and their photoluminescent and electroluminescent properties characterized.
Tunable Emissions: Research has shown that substituents on the quinoline ring can shift the emission wavelength of the metal complex across the visible spectrum. rroij.com This suggests that derivatives of this compound could be designed to produce specific colors for display and lighting applications.
Table 2: Examples of 8-Hydroxyquinoline (8-HQ) Metal Complexes in OLEDs
| Complex | Metal Ion | Role in OLED | Emission Color | Reference |
|---|---|---|---|---|
| Alq3 | Aluminum (Al³⁺) | Emitter & Electron Transport | Green | rroij.comscirp.orgscispace.com |
| Znq2 | Zinc (Zn²⁺) | Emitter | Green-Yellow | mdpi.com |
| ZnStq_R | Zinc (Zn²⁺) | Emitter (in PVK matrix) | Yellow | mdpi.com |
Application as Chemical Probes for Biological Systems
The intrinsic fluorescence of the quinoline ring system and its strong metal-chelating ability make hydroxyquinoline derivatives ideal candidates for developing chemical sensors and probes. rroij.comnih.gov
Fluorescent Chemosensors for Metal Ions: 8-HQ and its analogues are widely used to detect biologically and environmentally important metal ions such as Zn²⁺, Al³⁺, and Fe²⁺. rroij.comnih.govou.ac.lk The mechanism often relies on chelation-induced fluorescence enhancement. This occurs because metal binding restricts intramolecular motions or blocks fluorescence-quenching pathways like Excited-State Intramolecular Proton Transfer (ESIPT), leading to a "turn-on" signal. ou.ac.lknih.gov this compound could be developed as a selective probe, with the acetic acid moiety potentially enhancing water solubility and modifying its binding affinity for specific metal ions.
Bio-imaging: Fluorescent probes based on this scaffold could be used to visualize the distribution and concentration of metal ions within living cells, providing insights into cellular metabolism and disease states.
Prospects in Catalysis and Chemical Sensing beyond Current Capabilities
The ability to form stable, well-defined structures with a variety of transition metals opens the door for applications in catalysis and advanced chemical sensing.
Homogeneous Catalysis: Metal complexes are the workhorses of industrial catalysis. The this compound ligand could be used to create novel catalysts for a range of organic transformations. The electronic and steric environment provided by the ligand can be tuned to control the activity and selectivity of the metallic center.
Advanced Chemical Sensors: Beyond simple metal ion detection, there is potential to develop more sophisticated sensors. For example, the acetic acid group could be functionalized to create a binding site for other analytes (e.g., anions or neutral molecules), with the quinoline core acting as the fluorescent reporter. This could lead to multi-modal sensors capable of detecting several species simultaneously. Research in this area for 8-HQ derivatives has already shown promise for detecting various anions and metal ions. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydroxyquinoline-8-acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of quinoline derivatives typically employs the Skraup or Friedländer methods, where α,β-unsaturated aldehydes or ketones condense with aromatic amines . For this compound, substituent positioning (e.g., hydroxyl and acetic acid groups) requires careful optimization of reaction time, temperature (65–145°C), and catalyst selection to avoid side products like nitrogen oxides or carbon monoxide . Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity compounds.
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer : Stability is influenced by exposure to light, humidity, and oxidizing agents. Store the compound in airtight containers under inert gas (e.g., nitrogen) at –20°C to slow degradation. Periodic analysis via HPLC or TLC is recommended to monitor purity, as aged samples may form toxic byproducts (e.g., nitrogen oxides) . Avoid long-term storage in aqueous solutions due to hydrolysis risks.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis to minimize inhalation of fine powders. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of spills, neutralize with dry sand or vermiculite and dispose as hazardous waste . Emergency procedures include rinsing eyes with water for 15+ minutes and seeking immediate medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Characterize batches using differential scanning calorimetry (DSC) for melting behavior and NMR/XRD to confirm crystalline structure . Cross-validate solubility data in solvents like DMSO or ethanol using standardized protocols (e.g., shake-flask method at 25°C) .
Q. What advanced analytical techniques are optimal for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/MS can detect sub-ppm-level impurities. Pair with ion chromatography to identify inorganic residues (e.g., nitrates from synthesis). For structural elucidation of unknown byproducts, use 2D NMR (e.g., HSQC, HMBC) .
Q. How can experimental design minimize batch-to-batch variability in biological assays involving this compound?
- Methodological Answer : Standardize synthesis protocols (e.g., strict control of pH during acetic acid group introduction) and pre-screen batches via FTIR for functional group consistency. Use internal standards (e.g., deuterated analogs) in bioassays to normalize pharmacokinetic data . Include positive/negative controls to distinguish compound-specific effects from solvent artifacts.
Q. What strategies address conflicting bioactivity data in studies of this compound derivatives?
- Methodological Answer : Contradictions may stem from differences in cell line viability, assay endpoints, or metabolite interference. Conduct dose-response studies across multiple models (e.g., cancer vs. normal cells) and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts). Meta-analysis of published data using tools like PRISMA can identify methodological biases .
Methodological Resources
- Physicochemical Characterization : Refer to NIST Chemistry WebBook for validated spectral data .
- Synthetic Optimization : Follow protocols from peer-reviewed quinoline synthesis studies, emphasizing substituent-directed regioselectivity .
- Safety Compliance : Align with OSHA and ACS guidelines for hazardous chemical handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
